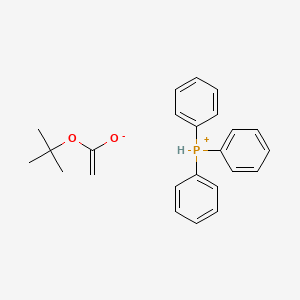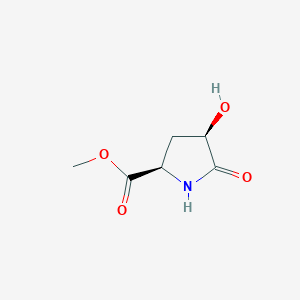![molecular formula C9H8ClNOS B12872099 2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872099.png)
2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both chlorine and methylthio groups in the compound makes it a versatile intermediate for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with chloromethyl methyl sulfide under acidic conditions to form the desired benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as samarium triflate, which promotes the cyclization process efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
化学反应分析
Types of Reactions
2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the benzoxazole ring or the substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkylamines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under controlled conditions to achieve selective reduction.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazoles with different functional groups replacing the chlorine atom.
Oxidation Reactions: Products include sulfoxides and sulfones derived from the oxidation of the methylthio group.
Reduction Reactions: Products include reduced benzoxazole derivatives with modified ring structures or substituents.
科学研究应用
2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in the development of probes and inhibitors for studying enzyme functions and signaling pathways.
Materials Science: It is utilized in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
作用机制
The mechanism of action of 2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets. The chlorine and methylthio groups play a crucial role in binding to active sites of enzymes or receptors. The compound can inhibit enzyme activity by forming covalent bonds with nucleophilic residues in the active site, leading to the disruption of normal cellular functions. Additionally, the benzoxazole ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Methylthio Benzoxazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-Chloromethyl Benzoxazole: Lacks the methylthio group, reducing its versatility in oxidation reactions.
7-Methylthio Benzoxazole: Lacks the chloromethyl group, limiting its application in nucleophilic substitution reactions.
Uniqueness
2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole is unique due to the presence of both chlorine and methylthio groups, which provide a wide range of reactivity and functionalization options. This dual functionality makes it a valuable intermediate for the synthesis of diverse compounds with tailored properties for specific applications.
属性
分子式 |
C9H8ClNOS |
|---|---|
分子量 |
213.68 g/mol |
IUPAC 名称 |
2-(chloromethyl)-7-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNOS/c1-13-7-4-2-3-6-9(7)12-8(5-10)11-6/h2-4H,5H2,1H3 |
InChI 键 |
BFJBCDMQQOBFON-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC2=C1OC(=N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12872033.png)
![1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12872042.png)
![(4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12872056.png)
![4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol](/img/structure/B12872058.png)
![(6S,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12872063.png)
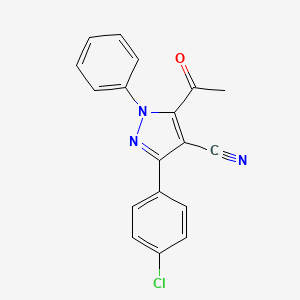
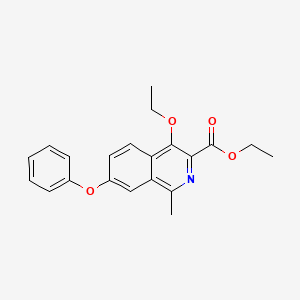
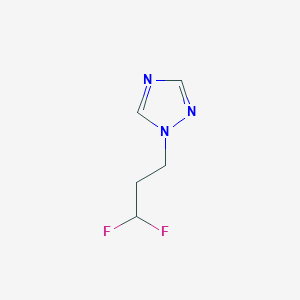
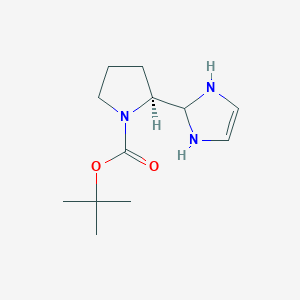
![3-(2-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872081.png)
